

# spectroscopic comparison of 4-acetoxybenzaldehyde and its precursors

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A Spectroscopic Comparison of **4-Acetoxybenzaldehyde** and Its Precursors: Phenol and 4-Hydroxybenzaldehyde

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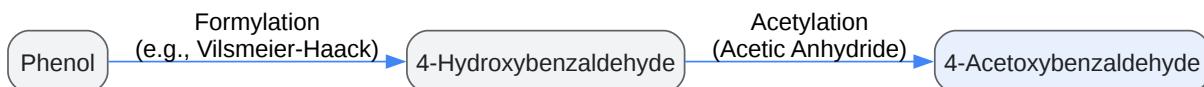
This guide provides a detailed spectroscopic comparison of the aromatic compound **4-acetoxybenzaldehyde** with its synthetic precursors, phenol and 4-hydroxybenzaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The comparison is supported by experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering a clear distinction between the starting materials and the final product.

## Introduction

**4-Acetoxybenzaldehyde** is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its preparation typically involves the acetylation of 4-hydroxybenzaldehyde, which itself can be synthesized from phenol. The transformation of the functional groups—from a hydroxyl group in phenol to an additional aldehyde group in 4-hydroxybenzaldehyde, and finally to an ester in **4-acetoxybenzaldehyde**—can be effectively monitored and characterized using a suite of spectroscopic techniques. This guide presents a comparative analysis of the key spectroscopic features of these three compounds.

## Synthetic Pathway

The synthesis of **4-acetoxybenzaldehyde** from its precursors involves two main transformations: the formylation of phenol to yield 4-hydroxybenzaldehyde, and the subsequent acetylation of the hydroxyl group.



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Caption: Synthetic route to **4-acetoxybenzaldehyde**.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for phenol, 4-hydroxybenzaldehyde, and **4-acetoxybenzaldehyde**.

## Infrared (IR) Spectroscopy

Compound	Key IR Absorptions (cm <sup>-1</sup> )	Functional Group Assignment
Phenol	3550-3230 (broad)	O-H stretch (hydrogen-bonded)[1][2]
3100-3000	Aromatic C-H stretch[2]	
1600-1440	Aromatic C=C stretch[1]	
~1220	C-O stretch (phenolic)[1][3]	
4-Hydroxybenzaldehyde	3500-3200 (broad)	O-H stretch (hydrogen-bonded)
3100-3000	Aromatic C-H stretch	
2830-2695 (two bands)	Aldehyde C-H stretch[4]	
~1700-1680	C=O stretch (aldehyde)	
1600-1500	Aromatic C=C stretch	
~1230	C-O stretch (phenolic)	
4-Acetoxybenzaldehyde	3100-3000	Aromatic C-H stretch
2830-2700 (two bands)	Aldehyde C-H stretch	
~1760	C=O stretch (ester)	
~1700	C=O stretch (aldehyde)	
1600-1500	Aromatic C=C stretch	
~1200	C-O stretch (ester, acetate)	

## <sup>1</sup>H NMR Spectroscopy

Compound	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
Phenol (in CDCl <sub>3</sub> )	~7.4-6.8	multiplet	5H	Aromatic protons <sup>[5][6]</sup>
~7.0-4.5 (broad)	singlet	1H		OH proton <sup>[6]</sup>
4-Hydroxybenzaldehyde (in DMSO-d <sub>6</sub> )	~10.65 (broad)	singlet	1H	OH proton <sup>[7]</sup>
~9.82	singlet	1H		Aldehyde CHO <sup>[7]</sup>
~7.80	doublet	2H		Aromatic protons (ortho to CHO) <sup>[7]</sup>
~6.97	doublet	2H		Aromatic protons (ortho to OH) <sup>[7]</sup>
4-Acetoxybenzaldehyde (in CDCl <sub>3</sub> )	~9.90	singlet	1H	Aldehyde CHO
~7.90	doublet	2H		Aromatic protons (ortho to CHO)
~7.20	doublet	2H		Aromatic protons (ortho to OAc)
~2.30	singlet	3H		Acetyl CH <sub>3</sub>

## <sup>13</sup>C NMR Spectroscopy

Compound	Chemical Shift ( $\delta$ , ppm)	Assignment
Phenol (in $\text{CDCl}_3$ )	~155.0	C-OH[8]
~130.0, 121.0, 116.0	Aromatic CHs[8]	
4-Hydroxybenzaldehyde (in $\text{CDCl}_3$ )	~191.0	Aldehyde C=O[1]
~161.0	C-OH[1]	
~132.0, 116.0	Aromatic CHs	
~130.0	Quaternary aromatic C	
4-Acetoxybenzaldehyde (in $\text{CDCl}_3$ )	~191.0	Aldehyde C=O
~169.0	Ester C=O	
~155.0	C-OAc	
~131.0, 122.0	Aromatic CHs	
~134.0	Quaternary aromatic C	
~21.0	Acetyl $\text{CH}_3$	

## Mass Spectrometry (MS)

Compound	Molecular Ion ( $\text{M}^+$ ) m/z	Key Fragment Ions (m/z)
Phenol	94	66, 65[9]
4-Hydroxybenzaldehyde	122	121, 93, 65[7]
4-Acetoxybenzaldehyde	164	122, 121, 93, 43

## Experimental Protocols

### Synthesis of 4-Acetoxybenzaldehyde from 4-Hydroxybenzaldehyde

This procedure involves the acetylation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde using acetic anhydride.

Materials:

- 4-Hydroxybenzaldehyde
- Acetic anhydride
- Pyridine (anhydrous)
- Ice
- Water
- Round-bottom flask
- Magnetic stirrer
- Büchner funnel and filter flask

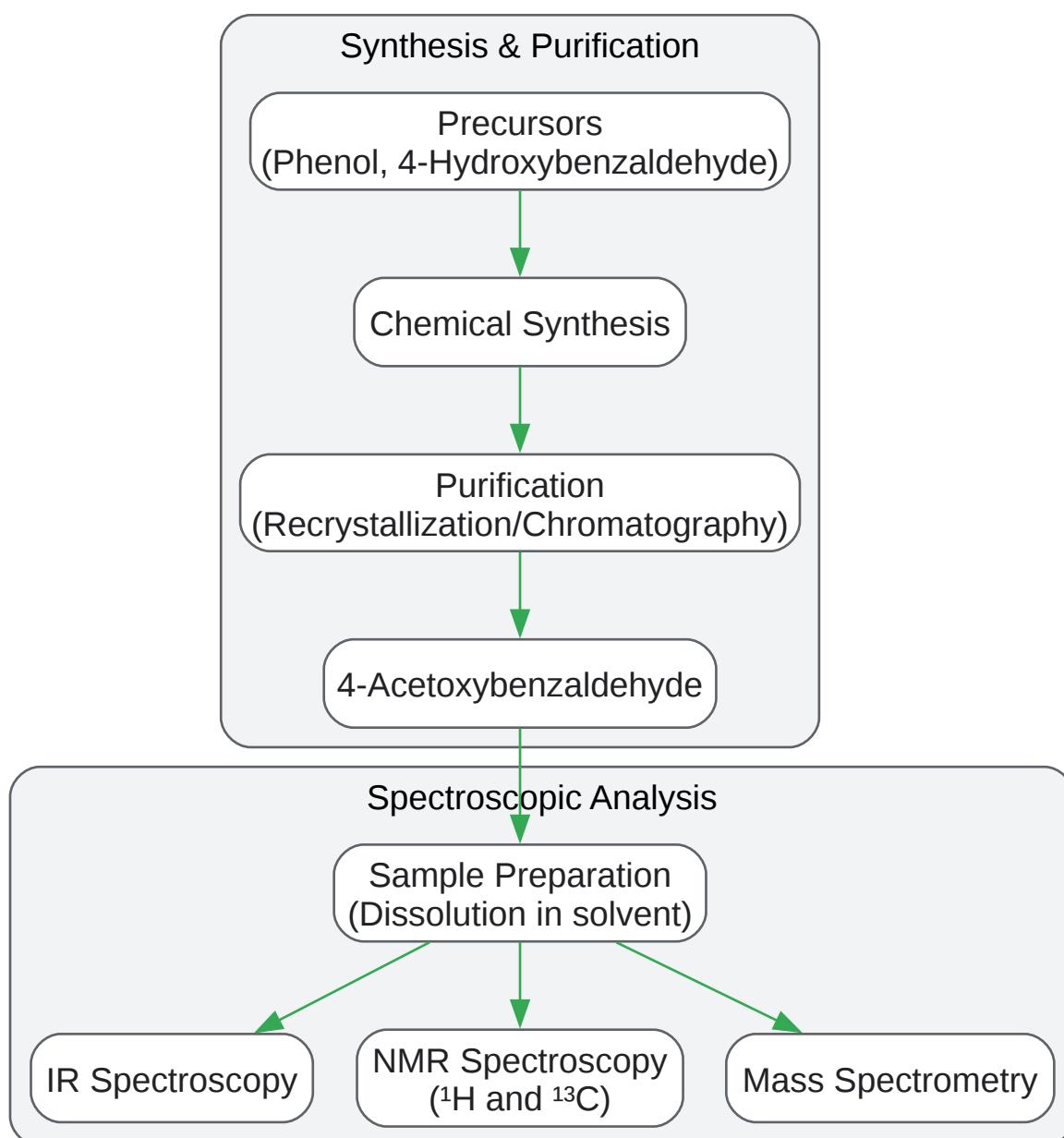
Procedure:

- Dissolve 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer.[5]
- Cool the solution to 0 °C in an ice bath.[5]
- Slowly add acetic anhydride (1.5 equivalents) to the cooled solution.[5]
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[5]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into a beaker containing ice water to precipitate the product.[5]
- Stir the mixture for 30 minutes, then collect the solid product by vacuum filtration using a Büchner funnel.[5]

- Wash the solid with cold water until the odor of pyridine is no longer detectable.[\[5\]](#)
- The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

## Spectroscopic Analysis Workflow

The following diagram outlines the general workflow for the spectroscopic analysis of the compounds.



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Caption: General workflow for synthesis and analysis.

## General Spectroscopic Acquisition Parameters

- IR Spectroscopy: Spectra are typically acquired using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.
- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for  $^1\text{H}$ ). Samples are dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ), and tetramethylsilane (TMS) is used as an internal standard (0 ppm).[1] For  $^{13}\text{C}$  NMR, proton-decoupled pulse sequences are commonly used to simplify the spectrum.[1]
- Mass Spectrometry: Mass spectra are typically obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or Electrospray Ionization (ESI).

## Discussion of Spectroscopic Transformations

The spectroscopic data clearly illustrates the chemical transformations from phenol to **4-acetoxybenzaldehyde**.

- Phenol to 4-Hydroxybenzaldehyde: The introduction of the aldehyde group is confirmed by the appearance of a strong C=O stretching band around  $1700\text{-}1680\text{ cm}^{-1}$  in the IR spectrum and a characteristic aldehyde proton signal around 9.8 ppm in the  $^1\text{H}$  NMR spectrum. The corresponding aldehyde carbon appears around 191 ppm in the  $^{13}\text{C}$  NMR spectrum.
- 4-Hydroxybenzaldehyde to **4-Acetoxybenzaldehyde**: The acetylation of the hydroxyl group is evidenced by the disappearance of the broad O-H stretch in the IR spectrum and the appearance of a new, strong ester C=O stretch around  $1760\text{ cm}^{-1}$ . In the  $^1\text{H}$  NMR spectrum, the broad OH proton signal disappears and is replaced by a sharp singlet for the acetyl methyl protons at approximately 2.3 ppm. The  $^{13}\text{C}$  NMR spectrum shows a new ester carbonyl carbon around 169 ppm and the acetyl methyl carbon around 21 ppm.

This comparative guide provides a foundational understanding of the spectroscopic characteristics of **4-acetoxybenzaldehyde** and its precursors, which is essential for reaction monitoring, quality control, and structural confirmation in a research and development setting.

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